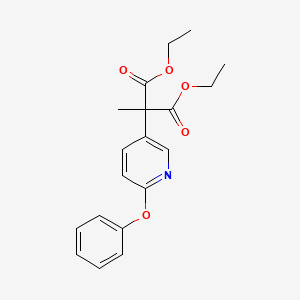
Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(6-phenoxypyridin-3-yl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions using similar conditions as described above. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration of reagents can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters, amides, and ethers.
Scientific Research Applications
Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl methyl(6-phenoxypyridin-3-yl)propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (diethyl malonate): A commonly used ester in organic synthesis.
Ethyl acetoacetate: Another ester used in the synthesis of various organic compounds.
Methyl phenylacetate: An ester with similar structural features.
Uniqueness
Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate is unique due to the presence of the 6-phenoxypyridin-3-yl group, which imparts specific chemical and biological properties
Properties
CAS No. |
61659-03-8 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(6-phenoxypyridin-3-yl)propanedioate |
InChI |
InChI=1S/C19H21NO5/c1-4-23-17(21)19(3,18(22)24-5-2)14-11-12-16(20-13-14)25-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
GQTFVELCVPGWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CN=C(C=C1)OC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















